[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794605
InChI: InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35+/m0/s1
SMILES: CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C30H32NO2PS
Molecular Weight: 501.6 g/mol

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide

CAS No.:

Cat. No.: VC13794605

Molecular Formula: C30H32NO2PS

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide -

Specification

Molecular Formula C30H32NO2PS
Molecular Weight 501.6 g/mol
IUPAC Name (R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35+/m0/s1
Standard InChI Key JSJZIHJKTOOMLL-WHMAPKLYSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
SMILES CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Synthesis

The synthesis of sulfinamide derivatives typically involves multi-step organic reactions. These processes often start with simpler precursors and involve the introduction of the diphenylphosphino group followed by the incorporation of other moieties through coupling reactions. The final steps may involve the formation of the sulfinamide linkage via reaction with sulfinic acids or their derivatives.

Steps in Synthesis:

  • Introduction of Diphenylphosphino Group: This step involves attaching the diphenylphosphino group to the phenyl ring.

  • Coupling Reactions: These reactions are used to incorporate other functional groups, such as the methoxyphenyl moiety.

  • Formation of Sulfinamide Linkage: This step involves reacting with sulfinic acids or their derivatives to form the sulfinamide group.

Applications and Research Findings

Sulfinamide derivatives are involved in various chemical reactions, particularly in catalysis and organic synthesis. They can act as ligands in transition metal complexes or participate in nucleophilic substitutions due to their sulfinamide group. While specific biological activities of the compound are not documented, sulfinamides in general have been studied for their potential as pharmacological agents, including antibacterial properties.

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